molecular formula C18H16N2O3 B1404691 ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate CAS No. 1610379-65-1

ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate

Cat. No.: B1404691
CAS No.: 1610379-65-1
M. Wt: 308.3 g/mol
InChI Key: UUDCJUAPZHLWTA-YBEGLDIGSA-N
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Description

Ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate is a cyanoacrylate derivative featuring a Z-configuration at the α,β-unsaturated ester moiety. The molecule comprises a pyridin-3-ylmethoxy group at the para position of the phenyl ring, enhancing its electronic and steric properties. This compound is of interest in materials science, particularly in dye-sensitized solar cells (DSSCs), due to its conjugated π-system and electron-withdrawing cyano group, which facilitate charge transfer . Its molecular formula is C₁₈H₁₆N₂O₃, with a molecular weight of 316.34 g/mol .

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-22-18(21)16(11-19)10-14-5-7-17(8-6-14)23-13-15-4-3-9-20-12-15/h3-10,12H,2,13H2,1H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDCJUAPZHLWTA-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CN=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)OCC2=CN=CC=C2)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

Pyridin-3-ylmethanol reacts with 4-hydroxybenzaldehyde under Mitsunobu or nucleophilic substitution conditions:

Pyridin-3-ylmethanol + 4-hydroxybenzaldehyde → 4-(pyridin-3-ylmethoxy)benzaldehyde

Optimized Conditions

Parameter Value Source Citation
Solvent Dichloromethane (DCM)
Catalyst Diethyl azodicarboxylate (DEAD)
Temperature 0°C → room temperature
Yield 78–85%

Knoevenagel Condensation for Cyanoacrylate Formation

General Reaction

4-(Pyridin-3-ylmethoxy)benzaldehyde reacts with ethyl cyanoacetate:

4-(Pyridin-3-ylmethoxy)benzaldehyde + ethyl cyanoacetate → ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate

Catalyst Systems and Performance

Data from analogous Knoevenagel reactions:

Catalyst Solvent Time (h) Yield (%) Selectivity (Z:E) Source
DABCO in [HyEtPy]Cl–H₂O Water 2–3 92 >95:5
Piperidine/AcOH Toluene 5–6 88 90:10
Calcined eggshell Solvent-free 1.5 94 >98:2

Key Observations

  • Solvent-free conditions (e.g., calcined eggshell catalyst) enhance stereoselectivity due to restricted rotation during enolate formation.
  • Hydrogen-bonding promoters (e.g., hydroxyl-functionalized ionic liquids) improve reaction rates by activating the aldehyde carbonyl.

Stereochemical Control

The (Z)-configuration is favored via:

  • Kinetic control : Short reaction times (1–3 h) prevent isomerization.
  • Polar solvents : DMF or water stabilize the transition state through hydrogen bonding.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane 3:7) isolates the product.
  • Spectroscopic Data :
    • IR : ν ~2210 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O).
    • ¹H NMR (CDCl₃): δ 8.5–7.2 (pyridine and aromatic protons), 5.2 (s, OCH₂), 4.3 (q, OCH₂CH₃).

Scale-Up Considerations

Comparative Analysis of Methods

Method Advantages Limitations
DABCO/[HyEtPy]Cl–H₂O High yield, recyclable catalyst Requires specialized ionic liquid
Piperidine/AcOH Widely accessible reagents Moderate stereoselectivity
Calcined eggshell Solvent-free, high Z-selectivity Limited substrate compatibility

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ester undergoes oxidation at the double bond or ester group:

  • Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at the double bond.

  • Ester Hydrolysis : Treatment with aqueous NaOH or LiOH converts the ethyl ester to a carboxylic acid .

Example Oxidation Pathway :

Ethyl esterLiOH THF H2OCarboxylic acid(Yield 85 92 )[10]\text{Ethyl ester}\xrightarrow{\text{LiOH THF H}_2\text{O}}\text{Carboxylic acid}\quad (\text{Yield 85 92 })[10]

Reduction Reactions

Selective reduction of functional groups is achievable:

  • Cyano Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to a primary amine.

  • Double Bond Reduction : NaBH₄ or LiAlH₄ reduces the α,β-unsaturated system to a saturated ester .

Reducing AgentTarget GroupProduct
H₂/Pd-C-CN-CH₂NH₂
LiAlH₄C=CSaturated propionate derivative

Nucleophilic Substitution

The pyridinylmethoxy group participates in SNAr reactions under acidic or basic conditions:

  • Methoxy Displacement : Reaction with amines (e.g., NH₃/EtOH) replaces the pyridinylmethoxy group with an amino group .

Conditions :

  • 1,2-Dichloroethane, 80°C, 12 hours

  • Yield: 60-75%

Cycloaddition Reactions

The α,β-unsaturated system engages in Diels-Alder reactions with dienes (e.g., 1,3-butadiene):

Compound+DieneΔ,tolueneCyclohexene derivative(Yield 70 80 )[6][8]\text{Compound}+\text{Diene}\xrightarrow{\Delta,\text{toluene}}\text{Cyclohexene derivative}\quad (\text{Yield 70 80 })[6][8]

Key Features :

  • Endo selectivity due to electron-withdrawing cyano/ester groups.

  • Pyridine ring stabilizes transition state via π-stacking .

Functional Group Interconversion

The ester group undergoes transesterification with alcohols (e.g., methanol) under acid catalysis:

Ethyl esterH+/MeOHMethyl ester(Yield 95 )[7][12]\text{Ethyl ester}\xrightarrow{\text{H}^+/\text{MeOH}}\text{Methyl ester}\quad (\text{Yield 95 })[7][12]

Biological Activity and Derivatization

While not a direct reaction, the compound serves as a precursor for bioactive molecules:

  • Anticancer Agents : Modifications at the cyano or pyridine moiety enhance cytotoxicity .

  • Enzyme Inhibitors : The pyridine ring coordinates with metalloenzyme active sites (e.g., cytochrome P450) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield
Knoevenagel SynthesisPiperidine/EtOH, 25°C(Z)-Cyanoacrylate80-90%
Ester HydrolysisLiOH, THF/H₂O, 50°CCarboxylic acid85-92%
Catalytic HydrogenationH₂ (1 atm), Pd-C, EtOAcPrimary amine derivative70-78%
Diels-Alder1,3-Butadiene, Δ, tolueneCyclohexene adduct70-80%

Key Research Findings

  • Steric Effects : The pyridinylmethoxy group hinders nucleophilic attack at the para position, directing reactivity to the ortho/meta positions .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate cycloadditions but reduce selectivity .

  • Z/E Isomerization : Thermal or photochemical conditions induce isomerization, altering biological activity .

This compound’s versatility in organic synthesis and medicinal chemistry underscores its importance as a scaffold for developing functionalized molecules.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate exhibit anticancer properties. The presence of the cyano group and the pyridine moiety in the structure may contribute to its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

1.2 Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Preliminary studies have indicated that related compounds can modulate neurotransmitter systems and provide protection against neurodegenerative diseases . The pyridine ring may play a crucial role in enhancing bioavailability and target specificity within neural tissues.

Materials Science

2.1 Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers. Its reactive cyano group allows for polymerization processes that can yield materials with tailored properties for applications in coatings, adhesives, and other industrial uses .

2.2 Photovoltaic Applications
Recent studies have explored the use of such compounds in organic photovoltaic cells. The electron-withdrawing cyano group enhances the electron affinity of the material, potentially improving the efficiency of charge separation and transport within solar cell architectures .

Chemical Intermediate

3.1 Synthesis of Bioactive Compounds
As a versatile intermediate, this compound can be utilized in the synthesis of various bioactive molecules. Its functional groups allow for further modifications leading to derivatives with enhanced pharmacological profiles . This application is particularly relevant in drug discovery processes where lead compounds are optimized for better efficacy and reduced side effects.

Case Studies

Study Focus Findings
Study AAnticancer propertiesDemonstrated inhibition of cell proliferation in specific cancer cell lines using derivatives of similar compounds.
Study BNeuroprotectionShowed that related compounds could protect neuronal cells from oxidative stress-induced apoptosis.
Study CPolymer applicationsDeveloped new polymer blends incorporating this compound, resulting in improved mechanical properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and pyridine ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to changes in the conformation and function of the target, resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Substituent Variations and Molecular Geometry

Key structural analogs differ in substituents on the phenyl ring or ester group, influencing their physicochemical and functional properties:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Configuration Key Applications
Ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate 4-(Pyridin-3-ylmethoxy) 316.34 Z DSSCs, organic electronics
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxy 245.27 E Crystallography studies
Ethyl (2Z)-2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate 4-(Difluoromethoxy) + amino 282.24 Z Pharmaceuticals
Ethyl (Z)-2-diethoxyphosphoryl-3-[4-(dimethylamino)phenyl]prop-2-enoate 4-(Dimethylamino) + phosphoryl 355.36 Z Catalysis, agrochemicals

Key Observations :

  • Electronic Effects: The pyridin-3-ylmethoxy group in the target compound introduces a nitrogen heterocycle, enhancing electron-withdrawing capacity compared to methoxy or dimethylamino substituents .
  • Stereochemistry: The Z-configuration in the target compound and favors planar molecular geometries, critical for π-π stacking in DSSCs, whereas the E-isomer in adopts a non-planar conformation .

Photovoltaic Performance in DSSCs

The target compound’s pyridine-containing structure is compared to dyes with dimethylamino and diphenylamino substituents (Table 1):

Compound Substituent Power Conversion Efficiency (PCE) Reference
(Z)-2-cyano-3-(4-(dimethylamino)phenyl)acrylic acid 4-Dimethylamino 3.17%
(Z)-2-cyano-3-(4-(diphenylamino)phenyl)acrylic acid 4-Diphenylamino 3.30%
This compound 4-Pyridin-3-ylmethoxy Data not reported

Analysis :

  • The absence of PCE data for the target compound highlights a research gap.

Thermodynamic and Crystallographic Properties

Thermodynamic data for related cyanoacrylates are compared below:

Compound Melting Point (°C) Heat Capacity (J/mol·K) Crystal System Hydrogen Bonding Pattern
2-cyano-3-[4-(4-methylphenyl)-2-furan]acrylic acid ethyl ester 101–103 220–370 (78–370 K) Monoclinic C–H⋯O and π-π interactions
Ethyl (2Z)-2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate 101–103 Not reported N–H⋯O and C–F⋯H interactions
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Not reported Not reported Orthorhombic C–H⋯O and C–H⋯N interactions

Insights :

  • The target compound’s pyridine moiety likely influences hydrogen bonding (e.g., N⋯H–O), affecting solubility and crystal packing .
  • Low-temperature heat capacity data for analogs like provide a template for future studies on the target molecule.

Biological Activity

Ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate, with the CAS number 1610379-65-1, is a complex organic compound notable for its structural features, including a cyano group and a pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activity.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC18H16N2O3
Molecular Weight308.34 g/mol
IUPAC NameEthyl (Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate
InChI KeyUUDCJUAPZHLWTA-YBEGLDIGSA-N

The compound's unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.

This compound exhibits biological activity through its interactions with various molecular targets, primarily enzymes and receptors. The cyano group and the pyridine ring facilitate non-covalent interactions such as hydrogen bonding and π-π stacking, which can modulate the activity of target proteins.

Key Biological Activities

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is critical in drug development.
  • Receptor Binding : Its ability to bind to specific receptors suggests possible applications in therapeutic contexts.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the cytotoxic effects of similar compounds on cancer cell lines, revealing that modifications in the structure could enhance anticancer properties. Ethyl (2Z)-2-cyano derivatives were included in this analysis, showing promising results against certain cancer types.
  • Antimicrobial Properties : Research has highlighted the antimicrobial potential of compounds with similar functional groups. Ethyl (2Z)-2-cyano derivatives were tested against various bacterial strains, demonstrating significant inhibitory effects.
  • Molecular Docking Studies : In silico molecular docking studies have been performed to predict binding affinities between ethyl (2Z)-2-cyano compounds and target proteins. These studies indicate that the compound may effectively interact with proteins involved in disease pathways, suggesting potential therapeutic applications .

Comparative Analysis

A comparative analysis of ethyl (2Z)-2-cyano derivatives against other similar compounds reveals unique advantages:

Compound NameBiological ActivityNotes
Ethyl (2E)-3-{4-[(2Z)-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamido]phenyl}prop-2-enoateModerate anticancer activityStructural modifications enhance efficacy
Imidazo[1,2-a]pyridinesAntimicrobial activitySimilar mechanism of action
Ethyl (2Z)-3-cyano derivativesVarying enzyme inhibitionDiverse biological profiles

Q & A

Q. What strategies optimize Z-isomer yield during synthesis?

  • Methodological Answer :
  • Catalysis : Lewis acids (e.g., ZnCl2_2) favor Z-selectivity by stabilizing the transition state.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance dipole interactions, reducing isomerization.
  • Temperature control : Lower temperatures (50–60°C) minimize thermal equilibration to the E-isomer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate
Reactant of Route 2
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ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate

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